4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine
CAS No.: 2092549-54-5
Cat. No.: VC3201821
Molecular Formula: C9H11ClFN3
Molecular Weight: 215.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092549-54-5 |
|---|---|
| Molecular Formula | C9H11ClFN3 |
| Molecular Weight | 215.65 g/mol |
| IUPAC Name | 4-chloro-6-[3-(fluoromethyl)azetidin-1-yl]-2-methylpyrimidine |
| Standard InChI | InChI=1S/C9H11ClFN3/c1-6-12-8(10)2-9(13-6)14-4-7(3-11)5-14/h2,7H,3-5H2,1H3 |
| Standard InChI Key | NTKKRDIKZTYTJD-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)Cl)N2CC(C2)CF |
| Canonical SMILES | CC1=NC(=CC(=N1)Cl)N2CC(C2)CF |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine belongs to the class of substituted pyrimidines with an azetidine ring system. The compound features a pyrimidine core with three key substitutions:
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A chloro group at position 4
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An azetidin-1-yl group at position 6, which itself contains a fluoromethyl substituent at position 3
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A methyl group at position 2
This molecular architecture shares similarities with several compounds documented in pharmaceutical research, particularly those that function as enzyme inhibitors. The presence of the azetidine ring is particularly noteworthy as similar structures appear in patents related to central nervous system (CNS) therapeutic agents .
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, we can estimate several key properties of 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₉H₁₁ClFN₃ | Structural analysis |
| Molecular Weight | Approximately 215.66 g/mol | Calculated from atomic weights |
| Physical State | Likely a crystalline solid | Common for similar pyrimidine derivatives |
| Solubility | Potentially limited water solubility; greater solubility in organic solvents | Based on similar halogenated pyrimidines |
| Stability | Likely stable under standard conditions | Based on similar structures |
Similar substituted pyrimidine compounds have demonstrated stability under normal laboratory conditions, though specific stability studies for this exact compound would require experimental verification.
Synthesis and Preparation
Challenges in Synthesis
The preparation of this compound presents several synthetic challenges:
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Regioselective substitution on the pyrimidine ring
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Introduction of the fluoromethyl group on the azetidine ring
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Potential reactivity issues due to the strained four-membered azetidine ring
Patents concerning related structures suggest that these challenges can be addressed through careful selection of reaction conditions, including temperature control, solvent selection, and use of appropriate catalysts or bases .
Structural Relationship to Known Compounds
Comparison with Related Azetidine-Pyrimidine Compounds
The structure of 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine bears resemblance to several compounds described in patent literature, particularly those investigated as phosphodiesterase (PDE) inhibitors. For example, compounds such as "2-[1-[6-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpyrimidin-4-yl]azetidin-3-yl]-1h-benzimidazole" share the azetidine-pyrimidine structural motif .
The patent "US9365562B2 - 1,3 substituted azetidine PDE10 inhibitors" describes numerous compounds with azetidine rings connected to substituted pyrimidines, suggesting potential structural and functional relationships .
Structure-Activity Insights from Related Compounds
Based on the documented biological activities of structurally similar compounds, several potential structure-activity relationships can be hypothesized:
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The azetidine-pyrimidine connection may contribute to specific enzyme binding profiles
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The 4-chloro substituent potentially enhances membrane permeability
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The fluoromethyl group may improve metabolic stability and binding affinity
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The 2-methyl group could influence the electronic properties of the pyrimidine ring
These structure-activity insights are derived from general principles of medicinal chemistry and patterns observed in related compounds, rather than specific data for 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine itself.
Research Challenges and Future Directions
Current Limitations in Research
Research on 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine faces several challenges:
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Limited published data specific to this compound
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Challenges in synthesizing and purifying azetidine-containing compounds
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Need for comprehensive structure-activity relationship studies
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Requirements for detailed pharmacokinetic and pharmacodynamic profiling
Future Research Opportunities
Future research directions for this compound could include:
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Development of efficient synthetic routes
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Comprehensive biological activity screening
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Structure-activity relationship studies with systematic modifications
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Investigation of potential therapeutic applications based on biological activity profiles
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Exploration of drug delivery systems to optimize pharmacokinetic properties
Analytical Methods for Characterization
Spectroscopic Identification
Standard analytical techniques applicable to the characterization of 4-Chloro-6-(3-(fluoromethyl)azetidin-1-yl)-2-methylpyrimidine would likely include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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¹H NMR for proton environments
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¹³C NMR for carbon environments
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¹⁹F NMR to characterize the fluoromethyl group
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Mass Spectrometry
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Expected molecular ion peak around m/z 215
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Characteristic fragmentation patterns likely including loss of the fluoromethyl group
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Infrared Spectroscopy
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Characteristic bands for C-N, C=N, C-F, and C-Cl bonds
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Chromatographic Analysis
Purification and analysis would likely employ:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC) for volatility assessment
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